molecular formula C13H11ClO B180000 (R)-4-Chlorobenzhydrol CAS No. 123535-85-3

(R)-4-Chlorobenzhydrol

Cat. No.: B180000
CAS No.: 123535-85-3
M. Wt: 218.68 g/mol
InChI Key: AJYOOHCNOXWTKJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Alcohols in Enantioselective Synthesis

In the realm of organic chemistry, enantioselective synthesis , also known as asymmetric synthesis, is a powerful strategy for creating complex molecules with a specific three-dimensional architecture. wikipedia.org This is particularly crucial in the life sciences, as the biological activity of many pharmaceuticals, agrochemicals, and other bioactive compounds is often dependent on their precise stereochemistry. The two enantiomers of a chiral molecule can exhibit vastly different, and sometimes even opposing, physiological effects.

Chiral alcohols are fundamental building blocks in this field. acs.orgnih.gov They serve as versatile starting materials or key intermediates that can be elaborated into more complex chiral structures. The hydroxyl group of a chiral alcohol provides a reactive handle for a wide array of chemical transformations, allowing chemists to introduce new functional groups and build up the molecular framework while maintaining the desired stereochemical integrity.

The synthesis of enantiomerically pure or enriched alcohols is a major focus of research. encyclopedia.pubrsc.org Methodologies to achieve this include:

Asymmetric reduction of prochiral ketones: This is a widely used method where a non-chiral ketone is converted into a chiral alcohol using a chiral catalyst or a biocatalyst. acs.orgencyclopedia.pub

Kinetic resolution of racemic alcohols: In this approach, a racemic mixture of alcohols is subjected to a reaction, often enzyme-catalyzed, that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. encyclopedia.pub

Chiral pool synthesis: This involves utilizing naturally occurring chiral molecules as starting materials.

The development of efficient and highly selective methods for preparing chiral alcohols continues to be an active area of investigation, driven by the ever-increasing demand for enantiomerically pure compounds in various sectors of the chemical industry. acs.orgrsc.org

The Role of (R)-4-Chlorobenzhydrol as a Key Chiral Intermediate in Pharmaceutical Chemistry

This compound stands out as a particularly valuable chiral intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). nih.govresearchgate.net Its utility stems from its specific stereochemical configuration and the presence of functional groups that allow for its incorporation into larger, more complex drug molecules.

The most prominent application of this compound is in the synthesis of the antihistamine levocetirizine (B1674955) . google.comgoogle.compatsnap.com Levocetirizine is the active (R)-enantiomer of cetirizine, a second-generation antihistamine used to treat allergies. fortunejournals.comwikipedia.org The synthesis of levocetirizine requires the enantiomerically pure (R)-4-chlorobenzhydryl moiety, making this compound a critical precursor. google.comjustia.com

The synthesis of levocetirizine from this compound typically involves a series of reactions that build the final drug molecule. While specific synthetic routes can vary, a general pathway involves the conversion of the hydroxyl group of this compound into a leaving group, followed by reaction with a piperazine (B1678402) derivative to form the core structure of the drug.

Furthermore, this compound is a key intermediate in the synthesis of cloperastine (B1201353) , another pharmaceutical agent. nih.govresearchgate.net The development of efficient synthetic methods, including biocatalytic approaches, to produce this compound with high enantiomeric purity is therefore of significant industrial importance. nih.govresearchgate.net Researchers have explored various enzymatic and catalytic systems for the enantioselective reduction of 4-chlorobenzophenone (B192759) to yield this compound. researchgate.netnih.govnih.gov

The physical and chemical properties of this compound are well-documented, facilitating its use in various synthetic protocols.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₁ClO ontosight.aichemscene.com
Molecular Weight 218.68 g/mol chemscene.comchembk.com
Appearance White crystalline powder chemicalbook.com
Melting Point 58-60 °C chembk.comchemicalbook.comsigmaaldrich.comchemsrc.com

| CAS Number | 123535-85-3 ontosight.ai |

Table 2: Research Highlights on the Synthesis of this compound

Research Focus Method Key Findings Reference
Biocatalytic Synthesis Engineered alcohol dehydrogenase (ADH) High space-time yield of 150 g∙L⁻¹ day⁻¹ for this compound. nih.govresearchgate.net
Asymmetric Reduction Carbonyl reductase from Sporobolomyces salmonicolor Wild-type enzyme effectively reduces 4-chlorobenzophenone to the corresponding (R)-alcohol. researchgate.net
Chemical Synthesis Grignard reaction with chiral ligand This compound obtained with 93% enantiomeric excess. chemicalbook.com

The continued exploration of novel and efficient synthetic routes to this compound underscores its enduring importance as a fundamental building block in the creation of stereochemically defined pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123535-85-3

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1

InChI Key

AJYOOHCNOXWTKJ-CYBMUJFWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of R 4 Chlorobenzhydrol

Biocatalytic Approaches to Stereoselective Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. hep.com.cn This approach utilizes enzymes or whole microbial cells to catalyze stereoselective transformations with high efficiency and under mild reaction conditions.

Engineered Alcohol Dehydrogenases (ADHs) for Enhanced Enantioselectivity and Yield.hep.com.cnnih.govnih.gov

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov Due to their inherent stereoselectivity, they are widely employed in the synthesis of chiral alcohols. However, naturally occurring ADHs often exhibit limited activity towards bulky substrates like 4-chlorobenzophenone (B192759), the precursor to 4-chlorobenzhydrol (B192747). nih.gov To overcome this limitation, protein engineering techniques are employed to enhance their catalytic properties.

Directed evolution is a powerful technique that mimics natural evolution in the laboratory to engineer enzymes with desired properties. researchgate.netrsc.orgcaltech.edu It involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify variants with improved activity, selectivity, or stability. researchgate.netnih.gov

In the case of synthesizing (R)-4-chlorobenzhydrol, researchers have successfully engineered ADHs to improve their performance. For instance, an ADH, initially showing low activity for the reduction of 4-chlorobenzophenone, was subjected to directed evolution. Through molecular simulation and binding free energy analyses, a small mutation library was constructed. This led to the identification of a mutant, seq5-D150I, which exhibited a threefold increase in the catalytic rate (kcat) and a lower Michaelis constant (Km), indicating a higher affinity for the substrate. nih.govchemicalbook.com This enhanced activity was attributed to an increased hydrophobicity of the binding pocket. nih.gov

Mutant kcat Increase Key Improvement Reference
seq5-D150I3-foldIncreased hydrophobicity of binding pocket nih.govchemicalbook.com

This targeted mutagenesis, guided by computational analysis, demonstrates a rational approach to enzyme optimization, leading to significant improvements in catalytic efficiency for the production of this compound. nih.gov

To maximize the yield and enantioselectivity of the biocatalytic reduction, careful optimization of the reaction conditions is crucial. nih.gov Factors such as pH, temperature, buffer composition, and the presence of metal ions can significantly influence enzyme activity and stability. nih.gov

For the synthesis of this compound using the engineered ADH mutant seq5-D150I, a systematic optimization of these parameters was performed. nih.gov The optimal conditions were determined to be a pH of 7.0 and a temperature of 30°C. Under these optimized conditions, the space-time yield for this compound reached an impressive 150 g·L⁻¹ day⁻¹. nih.govresearchgate.net This high yield underscores the importance of process optimization in developing a practical and efficient biocatalytic process. researchgate.net

ParameterOptimal ValueReference
pH7.0 nih.gov
Temperature30°C nih.gov

Lipase-Mediated Kinetic Resolution and Asymmetric Transformations

Lipases are another class of versatile enzymes widely used in organic synthesis. nih.govchemrxiv.org They can catalyze the kinetic resolution of racemic mixtures, a process where one enantiomer of a racemic compound reacts faster than the other, allowing for the separation of the two. nih.gov

In the context of this compound synthesis, lipase-mediated kinetic resolution offers an alternative route. While direct asymmetric reduction of the ketone is common, resolving a racemic mixture of 4-chlorobenzhydrol can also yield the desired (R)-enantiomer with high optical purity. For instance, an activated lipoprotein lipase (B570770) has been shown to be effective in the dynamic kinetic resolution of diarylmethanols, including 4-chlorobenzhydrol, achieving high enantiomeric excess. researchgate.net Although specific data for 4-chlorobenzhydrol resolution using this exact method is part of a broader study, the principle demonstrates the applicability of lipases in this field. researchgate.net

Whole-Cell Catalysis in Chiral Alcohol Production

Utilizing whole microbial cells as catalysts offers several advantages over using isolated enzymes. hep.com.cn The cellular environment provides a protective matrix for the enzymes, and the need for costly enzyme purification is eliminated. researchgate.net Furthermore, whole-cell systems can intrinsically regenerate necessary cofactors, such as NADH or NADPH, which are essential for the activity of many alcohol dehydrogenases. researchgate.net

In the synthesis of (S)-4-chlorobenzhydrol, a study demonstrated the effectiveness of a whole-cell catalyst. nih.gov An engineered E. coli strain expressing a ketoreductase (KmCR) mutant was used for the asymmetric reduction of 4-chlorobenzophenone. nih.gov After optimizing conditions such as pH and temperature, the whole-cell system achieved a high yield of 81% and an excellent enantiomeric excess of 99% for the (S)-enantiomer. nih.gov While this specific example produced the (S)-enantiomer, it highlights the potential of whole-cell catalysis for producing the (R)-enantiomer by selecting or engineering an appropriate (R)-selective enzyme. Within the initial 6 hours of the reaction, a 60% yield of 4-chlorobenzhydrol was achieved, though the enantiomeric excess was moderate at 48% before optimization. nih.gov

Chemoenzymatic Cascade Catalysis for Integrated Synthetic Pathways.hep.com.cn

A notable example is the synthesis of (S)-4-chlorobenzhydrol through a chemoenzymatic cascade involving a Palladium (Pd)-catalyzed Suzuki-Miyaura coupling followed by a whole-cell catalyzed asymmetric reduction. hep.com.cnnih.gov The first step involves the formation of 4-chlorobenzophenone from phenylboronic acid and 4-chlorobenzoyl chloride, catalyzed by a Pd complex. nih.govresearchgate.net The subsequent reduction of the ketone to the chiral alcohol is then carried out by an engineered E. coli whole-cell catalyst. nih.gov

The cell membrane plays a crucial role in this integrated system by acting as a natural barrier, protecting the intracellular enzymes from the potentially deactivating effects of the metal catalyst and organic solvents used in the chemical step. hep.com.cn This compartmentalization allows for the successful coupling of otherwise incompatible reaction conditions. hep.com.cn This strategy provides a rational approach to producing chiral alcohols like 4-chlorobenzhydrol with high yield and enantioselectivity. hep.com.cn

StepCatalystReactionReference
1. Suzuki-Miyaura CouplingPd(PPh₃)₄Phenylboronic acid + 4-Chlorobenzoyl chloride → 4-Chlorobenzophenone nih.govresearchgate.net
2. Asymmetric ReductionE. coli with KmCR mutant4-Chlorobenzophenone → (S)-4-Chlorobenzhydrol nih.gov

This integrated approach demonstrates the power of combining the versatility of chemical catalysis with the high selectivity of biocatalysis for the efficient synthesis of valuable chiral intermediates. hep.com.cn

Palladium-Catalyzed C-C Formation Coupled with Bioreduction

A chemoenzymatic approach combining palladium-catalyzed carbon-carbon (C-C) bond formation with whole-cell catalyzed carbonyl reduction presents an efficient route to this compound. nih.gov This method facilitates the direct enantioselective synthesis from readily available starting materials like phenylboronic acid and 4-chlorobenzoyl chloride. nih.gov

The second step employs a bioreduction strategy, utilizing whole-cell catalysis to asymmetrically reduce the synthesized 4-chlorobenzophenone to the desired this compound. nih.gov Various microorganisms and engineered enzymes are screened for their ability to selectively produce the (R)-enantiomer. For instance, while some engineered E. coli strains may predominantly yield the (S)-enantiomer, other biocatalysts, such as the yeast Rhodotorula glutinis, have demonstrated the ability to produce this compound with high conversion (>99%) and excellent optical purity (>99% ee). nih.govnih.gov This biocatalytic step is highly valued for its high selectivity and operation under mild, environmentally friendly conditions. nih.gov

This coupled approach highlights the synergy between metal catalysis and biocatalysis, offering a powerful and sustainable strategy for producing enantiomerically pure chiral alcohols. nih.gov

Asymmetric Chemical Synthesis Strategies

The asymmetric reduction of prochiral diaryl ketones like 4-chlorobenzophenone is a challenging transformation due to the subtle structural differences between the two aryl groups. researchgate.net Significant research has been dedicated to developing chiral catalysts that can effectively discriminate between these groups to achieve high enantioselectivity.

Chiral metal complexes, particularly those based on ruthenium, rhodium, and ferrocene (B1249389), are at the forefront of catalytic asymmetric reduction of ketones. uniud.itmdpi.comgoogle.com

Ruthenium Catalysts: Ruthenium complexes are among the most effective catalysts for the asymmetric transfer hydrogenation and hydrogenation of ketones. uniud.itdatapdf.com Bifunctional oxo-tethered ruthenium catalysts have been developed for the asymmetric transfer hydrogenation of unsymmetrical benzophenones. nih.govdatapdf.com However, for 4-chlorobenzophenone, some ruthenium catalysts have shown only moderate enantiomeric excess (ee). nih.govresearchgate.net For instance, a bifunctional oxo-tethered ruthenium catalyst yielded (S)-4-chlorobenzhydrol with a 48% ee. nih.govresearchgate.net In another study, a recyclable ionic-tagged ferrocene-ruthenium catalyst system demonstrated high yields (up to 99%) and enantioselectivity (up to 99.7% ee) for the asymmetric hydrogenation of various aromatic ketones, indicating the potential for high performance with optimized ligand design. mdpi.com

Rhodium Catalysts: Chiral rhodium complexes have also been investigated for the asymmetric reduction of ketones, often used in cationic coordination complexes. google.com While specific data for the reduction of 4-chlorobenzophenone to this compound using rhodium catalysts is less commonly reported in the provided context, they remain an important class of catalysts for asymmetric synthesis.

Ferrocene-Based Catalysts: Ferrocene provides a stable and versatile scaffold for creating chiral ligands used in asymmetric catalysis. mdpi.comrsc.org Chiral ferrocene-based ligands, often incorporating phosphine (B1218219) or oxazoline (B21484) functionalities, have been successfully employed in transition metal-catalyzed reactions. mdpi.commdpi.com For example, a recyclable ionic-tagged ferrocene-oxazoline phosphine ligand in a ruthenium complex has shown excellent performance in the asymmetric hydrogenation of aromatic ketones. mdpi.com The unique "sandwich" structure of ferrocene allows for the synthesis of ligands with distinct steric and electronic properties, influencing the catalytic activity and enantioselectivity. mdpi.comrsc.org

The table below summarizes the performance of selected chiral metal complexes in the asymmetric reduction of 4-chlorobenzophenone.

Catalyst/Ligand SystemReaction TypeProduct EnantiomerEnantiomeric Excess (ee)Reference
Bifunctional oxo-tethered Ru catalystAsymmetric Transfer Hydrogenation(S)48% nih.govresearchgate.net
Recyclable ionic-tagged Ferrocene-Ru catalystAsymmetric HydrogenationNot SpecifiedUp to 99.7% mdpi.com

A novel and promising strategy for enantioselective catalysis involves the use of amino acid-functionalized metal-organic frameworks (MOFs). nih.govsioc-journal.cn MOFs are crystalline porous materials with high surface areas and tunable structures. sioc-journal.cnrsc.org By grafting naturally occurring amino acids onto the MOF structure and subsequently metalating with an earth-abundant metal like iron, highly active and enantioselective heterogeneous catalysts can be developed. nih.gov

These MOF-based catalysts have demonstrated remarkable efficiency in the hydrosilylation and hydroboration of carbonyl compounds. For the synthesis of 4-chlorobenzhydrol, an amino acid-functionalized MOF-Fe catalyst afforded a high yield (99%) and excellent enantioselectivity (99% ee). nih.gov A key advantage of these catalysts is their heterogeneity, allowing for easy recovery and reuse over multiple cycles without significant loss of activity or selectivity. nih.govresearchgate.net The site-isolation of the active metal centers within the MOF's pores is believed to contribute to the enhanced activity and enantioselectivity compared to their homogeneous counterparts. nih.gov

Catalyst SystemReaction TypeYieldEnantiomeric Excess (ee)Reference
Amino acid-functionalized MOF-FeHydrosilylation/Hydroboration99%99% nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones, utilizing readily available hydrogen donors like formic acid/triethylamine mixtures or isopropanol (B130326). datapdf.comresearchgate.net This technique avoids the need for high-pressure hydrogen gas, making it more accessible. datapdf.com

Bifunctional ruthenium catalysts are particularly effective for ATH. datapdf.com For instance, the use of bifunctional oxo-tethered ruthenium catalysts has been shown to effectively reduce various unsymmetrical benzophenones with high enantioselectivity. datapdf.com While the enantiomeric excess for 4-chlorobenzophenone using some of these catalysts was moderate (48% ee for the S-enantiomer), the system demonstrated very high enantioselectivity (>99% ee) for other electronically biased diaryl ketones. nih.govdatapdf.comresearchgate.net The mechanism is believed to involve an outer-sphere transfer of H⁺ and H⁻ to the carbonyl group, with the catalyst's structure directing the approach of the substrate to achieve asymmetric induction. datapdf.com

A relay strategy combining arene exchange with asymmetric hydrogenation has also been explored. nih.gov In this method, 4-chlorobenzophenone is complexed with a Cr(CO)₃ unit, and subsequent asymmetric transfer hydrogenation is catalyzed by a ruthenium complex, yielding the alcohol with high enantioselectivity. nih.gov

The stereoselective reduction of ketones can also be achieved using chiral ligands in conjunction with various reducing agents. Organic titanium reagents, prepared from titanium(IV) isopropoxide and Grignard reagents, have been utilized for the direct asymmetric synthesis of this compound from 4-chlorobenzaldehyde (B46862). google.comgoogle.com

In this approach, a chiral ligand, such as (R)-DPP-H8-BINOL, is used to create a chiral environment around the titanium center. google.comgoogle.com The organic titanium reagent then adds a phenyl group to 4-chlorobenzaldehyde in a highly stereoselective manner. This method allows for the direct synthesis of this compound with high optical purity (e.e. >99%) and good yields (up to 95%). google.com A key advantage is that the chiral ligand can often be recovered and reused, making the process more cost-effective and sustainable. google.com

Another example involves the use of an organic titanium reagent prepared from chloro-tri-iso-propoxy titanium and phenylmagnesium bromide in the presence of (R)-H₈-BINOL as the chiral ligand. chemicalbook.com This system effectively catalyzed the addition of a phenyl group to 4-chlorobenzaldehyde, yielding this compound with a 93% ee. chemicalbook.com

Development of Chiral Catalysts for Diaryl Ketone Reduction

Enantiomeric Resolution and Separation Techniques

Enantiomeric resolution remains a widely practiced strategy for the separation of racemates on an industrial scale. This approach involves the separation of a racemic mixture into its constituent enantiomers. The following sections detail two prominent resolution techniques applied to the synthesis of this compound: diastereomeric salt formation and chromatographic enantioseparation.

Diastereomeric Salt Formation and Crystallization-Based Resolution

Classical resolution via the formation of diastereomeric salts is a robust and historically significant method for separating enantiomers. wikipedia.orgchiralpedia.com This technique capitalizes on the different physical properties, such as solubility, of diastereomers, which allows for their separation by fractional crystallization. libretexts.org The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org

For the resolution of racemic 4-chlorobenzhydrol, which is an alcohol, it must first be derivatized to an acidic compound that can form a salt with a chiral base. A common strategy is to convert the alcohol to a hemiester of a dicarboxylic acid. libretexts.org

A specific application of this method involves the resolution of racemic 4-chlorobenzhydryl-hemisuccinate. epo.orggoogleapis.com In this process, DL-4-chlorobenzhydrol is first reacted with succinic anhydride (B1165640) to form DL-4-chlorobenzhydryl-hemisuccinate. epo.orgepo.org This racemic hemiester is then treated with an optically active base, such as quinine (B1679958), a readily available natural alkaloid. libretexts.orgepo.org

The reaction of DL-4-chlorobenzhydryl-hemisuccinate with quinine results in the formation of two diastereomeric salts: D(+)-4-chlorobenzhydryl-hemisuccinate of quinine and L(-)-4-chlorobenzhydryl-hemisuccinate of quinine. epo.orggoogleapis.com These diastereomers exhibit different solubilities in a given solvent system, such as an acetone-methanol solution. epo.org By carefully controlling conditions like temperature, the less soluble diastereomeric salt, in this case, the D(+) salt, preferentially crystallizes and precipitates out of the solution. epo.orggoogleapis.com

After separation of the precipitated D(+) salt by filtration, the mother liquor is enriched with the L(-)-4-chlorobenzhydryl-hemisuccinate of quinine. epo.orggoogleapis.com The L(-) salt is then recovered by evaporating the solvent. Subsequent hydrolysis of this salt, for example, using sodium hydroxide, cleaves the ester and removes the chiral resolving agent, yielding the desired L(-)-4-chlorobenzhydrol, which corresponds to the (R)-enantiomer. googleapis.com The chiral resolving agent, quinine, can then be recovered and recycled. googleapis.com

StepReactantsReagentsProduct of Step
Derivatization DL-4-ChlorobenzhydrolSuccinic anhydride, triethylamine, dimethylaminopyridineDL-4-Chlorobenzhydryl-hemisuccinate
Diastereomeric Salt Formation DL-4-Chlorobenzhydryl-hemisuccinateQuinineD(+)-4-chlorobenzhydryl-hemisuccinate of quinine (precipitate) and L(-)-4-chlorobenzhydryl-hemisuccinate of quinine (in solution)
Separation Mixture of diastereomeric saltsFiltrationIsolated D(+) salt and filtrate containing L(-) salt
Hydrolysis L(-)-4-chlorobenzhydryl-hemisuccinate of quinineSodium hydroxideThis compound

Chromatographic Enantioseparation using Chiral Stationary Phases

Chromatographic separation using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. chiralpedia.com This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

High-performance liquid chromatography (HPLC) is a primary mode of chiral chromatography. For the resolution of 4-chlorobenzhydrol, polysaccharide-based CSPs are particularly effective. A patented method describes the use of a simulated moving bed (SMB) chromatography system, a continuous and highly efficient preparative chromatography technique, for the resolution of 4-chlorobenzhydrol enantiomers. google.com This system utilizes a stationary phase composed of spherical silica (B1680970) gel coated with amylose-tris(3,5-dimethylphenylcarbamate). google.com Using a mobile phase of n-hexane, ethanol, and trifluoroacetic acid under normal phase conditions, high-purity this compound and (S)-4-chlorobenzhydrol can be obtained. google.com

Recent research has also focused on the development of novel CSPs for improved enantioseparation. One such development is a CSP based on a [4+6]-type homochiral porous organic cage (POC), CC19-R, covalently bonded to thiolated silica. sci-hub.se This CSP has demonstrated excellent enantioseparation capabilities for a variety of chiral compounds, including 4-chlorobenzhydrol, in both normal-phase and reversed-phase HPLC. sci-hub.se For 4-chlorobenzhydrol, a high resolution value of 3.66 was achieved using this novel stationary phase. sci-hub.se

The table below summarizes findings from various research on the chromatographic separation of 4-chlorobenzhydrol enantiomers.

Chiral Stationary Phase (CSP)Chromatographic ModeMobile PhaseResolution (Rs)Reference
Amylose-tris(3,5-dimethylphenylcarbamate) on spherical silica gelNormal Phase (Simulated Moving Bed)n-Hexane, Ethanol, Trifluoroacetic AcidHigh Purity Separation google.com
[4+6] Homochiral Porous Organic Cage (CC19-R) on thiolated silicaNormal & Reversed Phase HPLCNot specified3.66 sci-hub.se

Mechanistic Insights into Reactions Involving R 4 Chlorobenzhydrol and Its Precursors

Mechanistic Studies of Biocatalytic Reductions

The enzymatic reduction of the prochiral precursor, 4-chlorobenzophenone (B192759), to the chiral alcohol (R)-4-Chlorobenzhydrol is a process of significant interest due to its high stereoselectivity. Understanding the mechanism behind this precision involves analyzing the intricate interactions between the enzyme and the substrate at the molecular level.

Enzyme-Substrate Binding Interactions and Stereoselectivity Control

The stereochemical outcome of the biocatalytic reduction of 4-chlorobenzophenone is dictated by the specific orientation of the substrate within the enzyme's active site. Carbonyl reductases and alcohol dehydrogenases (ADHs) create a chiral environment where the two faces of the carbonyl group are differentiated. The selective synthesis of the (R)-enantiomer is a result of the preferential binding of 4-chlorobenzophenone in a pro-(R) orientation.

This selectivity is often explained by empirical models like Prelog's rule. dalalinstitute.comnih.gov This rule predicts that the enzyme's dehydrogenase will deliver a hydride ion from the cofactor (NADH or NADPH) to one specific face of the carbonyl group. This is determined by the relative steric bulk of the substituents attached to the carbonyl carbon. In the case of 4-chlorobenzophenone, the phenyl group and the 4-chlorophenyl group are the two substituents. The enzyme's active site accommodates these groups in a sterically favored arrangement, exposing one face of the carbonyl for hydride attack. For the production of this compound, the enzyme facilitates the delivery of the hydride to the Re-face of the carbonyl.

Specific amino acid residues within the active site play a crucial role in positioning the substrate. Studies on ADHs effective for diaryl ketones, such as 4-chlorobenzophenone, reveal that interactions like hydrogen bonds and hydrophobic interactions are key. frontiersin.orgjiangnan.edu.cn For instance, hydrogen bonding between the carbonyl oxygen of the substrate and residues like asparagine and histidine can activate the carbonyl group for reduction. frontiersin.org The binding pockets are shaped by other residues that create steric constraints, forcing the bulkier 4-chlorophenyl group and the smaller phenyl group into defined positions, thus ensuring the hydride attacks from a specific direction to yield the (R)-alcohol. Some microorganisms, however, possess enzymes that exhibit anti-Prelog selectivity, which can produce the (S)-enantiomer, highlighting the diversity of enzymatic active sites. mdpi.com

Computational Approaches: Molecular Simulation and Binding Free Energy Analyses

Computational methods provide powerful tools to visualize and quantify the interactions that govern stereoselectivity in the biocatalytic reduction of 4-chlorobenzophenone. Molecular docking, a key computational technique, can predict the preferred binding mode of a substrate within an enzyme's active site. acs.orgresearchgate.net

Studies involving the docking of diaryl ketones into the active sites of alcohol dehydrogenases have successfully modeled the pro-(S) and pro-(R) orientations of the substrate. jiangnan.edu.cnacs.org These models show how steric clashes between the substrate and certain amino acid residues can disfavor one orientation over another. For example, a bulky substituent on the substrate might clash with a loop region of the enzyme in one orientation, making the alternative, non-clashing orientation more energetically favorable. This favored orientation is the one that leads to the experimentally observed product, this compound. acs.org

Mechanistic Investigations of Chemical Transformations

Beyond biocatalysis, the chemical synthesis and transformation of benzhydrols also involve intricate mechanisms. Kinetic studies and investigations into asymmetric catalysis provide a framework for understanding reaction rates and the origins of stereocontrol in non-enzymatic systems.

Kinetic Studies of Oxidative Transformations (e.g., Oxidation of Benzhydrols)

The oxidation of benzhydrols, including 4-chlorobenzhydrol (B192747), to their corresponding benzophenones is the reverse of the reduction reaction. Kinetic studies of these transformations provide valuable information about the reaction mechanism, including the rate-determining step. Various oxidizing agents have been used to study the kinetics of benzhydrol oxidation, such as N-bromophthalimide, chromic acid, and permanganate.

Kinetic investigations have shown that the oxidation of benzhydrols is typically first order with respect to both the oxidant and the benzhydrol. The reaction is often catalyzed by acid. A significant finding from these studies is the observation of a primary kinetic isotope effect when the α-hydrogen of the benzhydrol is replaced with deuterium (B1214612) (benzhydrol-α-d). This indicates that the cleavage of the C-H bond at the carbinol carbon is part of the rate-determining step. The proposed mechanism often involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromic acid oxidation, followed by the slow, rate-limiting transfer of a hydride ion from the alcohol to the oxidant.

The electronic effects of substituents on the phenyl rings also influence the reaction rate. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups, like the chloro group in 4-chlorobenzhydrol, generally decrease the rate. This is consistent with a mechanism that involves the development of an electron-deficient center (like a positive charge) at the carbinol carbon in the transition state.

Oxidant / SystemSubstrateKey Kinetic FindingsProposed Rate-Determining Step
N-Bromophthalimide (NBP)BenzhydrolsFirst order in [NBP], fractional order in [benzhydrol]. Substantial primary kinetic isotope effect (kH/kD = 5.95).Hydride ion transfer.
Chromic AcidBenzhydrolsFirst order in [Substrate], [Cr(VI)], and second order in [H+]. Primary kinetic isotope effect (kH/kD = 6.5). Electron-releasing groups accelerate the rate.Loss of a hydride ion from the α-carbon of a benzhydroxy chromate ester.
Permanganate (Phase Transfer)BenzhydrolsFirst order in [Substrate] and [Oxidant]. Both electron-withdrawing and electron-releasing groups increased the rate.Not explicitly detailed but consistent with hydride transfer.
Selenium Dioxidep-ChlorobenzhydrolFirst-order kinetics in [SeO2] and [substrate], and sensitive to H+ ions.Not explicitly detailed.

Understanding Stereodetermining Steps in Asymmetric Catalysis

The asymmetric chemical synthesis of this compound, typically achieved through the asymmetric transfer hydrogenation (ATH) of 4-chlorobenzophenone, relies on chiral catalysts to control the stereochemical outcome. Mechanistic investigations into ATH of ketones, often using ruthenium or rhodium catalysts with chiral ligands, have identified the key stereodetermining step.

The widely accepted mechanism for ATH with catalysts like Ru(II)-diphosphine-diamine complexes involves an outer-sphere mechanism. In this process, both the ketone substrate and the hydrogen donor (commonly isopropanol (B130326) or formic acid) are not directly coordinated to the metal center in the transition state. The catalyst, in its active hydride form, and the hydrogen donor cooperate to transfer a hydride and a proton to the ketone.

The stereodetermining step is the transfer of the hydride from the metal complex to one of the two prochiral faces of the ketone's carbonyl group. The chiral ligands on the metal create a specific three-dimensional environment that sterically and electronically favors hydride delivery to one face over the other. Kinetic isotope effect studies have shown that the hydride transfer is indeed the rate-determining step. The enantioselectivity of the reaction is therefore determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. The catalyst's structure, including the nature of the chiral ligand and the metal, is precisely tuned to maximize this energy difference, thereby achieving high enantiomeric excess of the desired this compound.

Advanced Applications and Derivatives of R 4 Chlorobenzhydrol in Medicinal Chemistry and Organic Synthesis

Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

The utility of (R)-4-Chlorobenzhydrol as a chiral precursor is well-established in the synthesis of several important drugs. Its benzhydryl moiety, featuring a chlorine substituent, provides a versatile scaffold for the construction of complex molecular architectures.

Synthesis of L-Cloperastine and Analogues

This compound is a key chiral intermediate in the synthesis of L-Cloperastine, an antitussive agent. nih.govresearchgate.net The therapeutic superiority of the L-enantiomer over the D-enantiomer, with approximately three times higher efficacy and fewer side effects, underscores the importance of stereoselective synthesis. google.com

The synthesis of L-Cloperastine can be achieved from this compound. google.com Various methods have been developed for the selective production of this compound to be used in L-Cloperastine synthesis. google.com One approach involves the resolution of racemic 4-chlorobenzhydrol (B192747). For instance, racemic 4-chlorobenzhydrol can be reacted with succinic anhydride (B1165640) to form DL-4-chlorobenzhydryl-hemisuccinate, which is then resolved using quinine (B1679958). epo.org The resulting L(-) 4-chlorobenzhydryl-hemisuccinate of quinine is hydrolyzed to yield the desired L(-) chlorobenzhydrol (which is the (R)-enantiomer). epo.org

Biocatalytic methods have also been explored to produce this compound with high enantiomeric excess. Engineered alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of 4-chlorobenzophenone (B192759) to this compound, achieving high space-time yields. nih.govresearchgate.net

A general synthetic route starting from racemic 4-chlorobenzhydrol to produce levo cloperastine (B1201353) fendizoate involves a nucleophilic substitution reaction with 2-chloroethanol, followed by reaction with piperidine (B6355638) to form racemic cloperastine. patsnap.com The racemic mixture is then resolved to obtain the levo (L) enantiomer. patsnap.com

Intermediacy in Bepotastine (B66143) Synthesis

While (S)-4-chlorophenylpyridylmethanol is the direct key intermediate for the antihistamine Bepotastine, the synthesis of this compound is often discussed in parallel due to similar biocatalytic strategies employed for producing chiral diaryl carbinols. nih.govresearchgate.net Engineered alcohol dehydrogenases have been developed to efficiently synthesize both (S)-4-chlorophenylpyridylmethanol for bepotastine and this compound for cloperastine, highlighting the versatility of these biocatalysts in producing key chiral pharmaceutical intermediates. nih.govresearchgate.net This demonstrates a broader strategy in medicinal chemistry where similar synthetic methodologies can be applied to produce different chiral building blocks for various APIs.

Contribution to Levocetirizine (B1674955) Synthesis Pathways

This compound is a precursor to a key intermediate in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine. The synthesis of Levocetirizine often proceeds through (R)-4-chlorobenzhydrylamine. google.compatsnap.com A common route to obtain (R)-4-chlorobenzhydrylamine is through the resolution of the racemic amine using L-(+)-tartaric acid. google.com The racemic 4-chlorobenzhydrylamine itself can be synthesized from 4-chlorobenzophenone. google.com

One patented method for Levocetirizine preparation involves the cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine, followed by condensation and hydrolysis reactions, resulting in a high yield and purity of the final product. google.compatsnap.com This underscores the importance of having access to enantiomerically pure starting materials like (R)-4-chlorobenzhydrylamine, which is derived from this compound, to ensure the stereochemical integrity of the final API.

Design and Synthesis of Novel this compound Derivatives

Beyond its role as an intermediate for existing drugs, this compound serves as a scaffold for the design and synthesis of new chemical entities with potential therapeutic applications. The 1-(4-chlorobenzhydryl)piperazine (B1679854) moiety, in particular, has been a focus of such exploratory research.

Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives and Analogues

1-(4-Chlorobenzhydryl)piperazine is a crucial intermediate synthesized from 4-chlorobenzhydrol. The synthesis typically involves the conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl chloride, which is then reacted with piperazine (B1678402). nih.govasianpubs.org

A variety of derivatives can then be synthesized from the 1-(4-chlorobenzhydryl)piperazine core. For example, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been prepared through a nucleophilic substitution reaction with various benzoyl chlorides. nih.gov Another study describes the synthesis of piperazine-containing s-triazine derivatives, where 1-(4-chlorobenzhydryl)piperazine is reacted with a substituted 1,3,5-triazine. jocpr.com

Derivative Class Synthetic Precursor General Reaction Resulting Derivatives
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines1-(4-Chlorobenzhydryl)piperazineNucleophilic substitution with benzoyl chloridesA series of benzoyl-substituted piperazine derivatives. nih.gov
Piperazine containing s-triazines1-(4-Chlorobenzhydryl)piperazineReaction with substituted 1,3,5-triaziness-Triazine derivatives with a chlorobenzhydryl piperazine moiety. jocpr.com
Sulphonyl naphthalenes1-(4-Chlorobenzhydryl)piperazineReaction with naphthalene (B1677914) sulphonyl chlorides1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl] sulphonyl naphthalenes. asianpubs.org

Exploration of Structure-Activity Relationships through Derivative Synthesis

The synthesis of various derivatives of 1-(4-chlorobenzhydryl)piperazine allows for the systematic exploration of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can investigate how these changes affect biological activity.

A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated their cytotoxic activity against several cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. nih.gov This suggests that the 1-(4-chlorobenzhydryl)piperazine scaffold can be a promising starting point for the development of new anticancer agents. The variation of the substituent on the benzoyl ring allows for the fine-tuning of this cytotoxic activity.

The synthesis of other derivatives, such as those incorporating s-triazine or sulphonyl naphthalene moieties, aims to explore a broader range of biological activities, including antimicrobial and antiallergic properties. asianpubs.orgjocpr.com These studies contribute to a deeper understanding of the pharmacophore and can guide the design of future drug candidates with improved potency and selectivity.

Analytical Methodologies for Stereochemical Purity and Characterization in R 4 Chlorobenzhydrol Research

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like (R)-4-Chlorobenzhydrol. uma.esnih.gov The direct separation of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs). chromatographyonline.com These phases create a chiral environment where the two enantiomers, (R)- and (S)-4-Chlorobenzhydrol, exhibit different affinities, leading to different retention times and thus, separation.

The selection of the CSP and the mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, amylase-tri(3,5-dimethyl carbanilate) coated on spherical silica (B1680970) gel has been successfully used in simulated moving bed chromatography, a large-scale preparative HPLC technique, to resolve the enantiomers of 4-Chlorobenzhydrol (B192747). google.com Another novel approach involves the use of a chiral covalent organic framework composite, (S)-DTP-COF@SiO2, as a stationary phase, which has demonstrated excellent chiral separation performance for alcohols like 4-chlorobenzhydrol. researchgate.net

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. google.comresearchgate.net Trifluoroacetic acid is sometimes added in small quantities to the mobile phase to improve peak shape and resolution. google.com The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: HPLC Conditions for Enantiomeric Separation of 4-Chlorobenzhydrol

Parameter Condition 1 Condition 2
Stationary Phase Amylase-tri(3,5-dimethyl carbanilate) on silica gel google.com (S)-DTP-COF@SiO2-packed column researchgate.net
Mobile Phase n-hexane, ethanol, and trifluoroacetic acid (TFA) google.com n-hexane/isopropanol researchgate.net
Detection UV/Vis Detector UV/Vis Detector

| Typical Purity Achieved | R-enantiomer: 99.6%, S-enantiomer: 99.5% google.com | Baseline separation achieved researchgate.net |

Gas Chromatography (GC) Applications in Purity Assessment

In a typical GC analysis, the sample is vaporized and passed through a column containing a stationary phase. For general purity assessment of 4-Chlorobenzhydrol, common non-polar or medium-polarity columns, such as those with a 5% phenyl / 95% polymethylsiloxane stationary phase, are often suitable. nih.govsemanticscholar.org A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For more definitive identification of impurities, GC is often coupled with a Mass Spectrometer (GC-MS), which provides mass data for each separated component. semanticscholar.org

The purity of 4-Chlorobenzhydrol is determined by comparing the area of its peak in the chromatogram to the total area of all peaks. Commercial grades of 4-Chlorobenzhydrol often specify a purity of greater than 98.0%, as determined by GC. lookchem.com The Kovats retention index, a standardized measure of retention time, can also be used to characterize the compound under specific GC conditions. nih.gov

Table 2: GC Data for 4-Chlorobenzhydrol

Parameter Value Reference
Typical Purity >98.0% lookchem.com
Kovats Retention Index (Standard non-polar column) 2335 nih.gov

| Kovats Retention Index (Standard polar column) | 3383 | nih.gov |

Q & A

What are the most effective enantioselective synthesis methods for (R)-4-Chlorobenzhydrol, and how do they compare in yield and enantiomeric excess (ee)?

Basic Research Question
Answer:
Enantioselective synthesis typically employs asymmetric catalysis or biocatalysis. For example, chemoenzymatic approaches combining Pd-catalyzed C–C bond formation with whole-cell biocatalysts (e.g., E. coli expressing ketoreductases) have achieved high enantioselectivity (>99% ee) for the (S)-enantiomer . Adapting this method for the (R)-enantiomer would require screening for enantiocomplementary enzymes or modifying reaction conditions (e.g., pH, co-solvents). Comparative studies show that enzymatic methods often outperform traditional metal-catalyzed asymmetric hydrogenation in ee but may require optimization for substrate tolerance .

How can researchers resolve contradictions in reported enantioselectivity data for this compound across different catalytic systems?

Advanced Research Question
Answer:
Discrepancies in enantioselectivity often arise from differences in catalyst structure, solvent polarity, or kinetic vs. thermodynamic control. For example:

  • Metal Catalysts : Pd-based systems may favor specific transition states due to ligand steric effects.
  • Biocatalysts : Enzyme mutations or whole-cell vs. purified enzyme setups can alter substrate access .
    To address contradictions, perform controlled replicates with standardized protocols (e.g., identical HPLC columns for ee analysis ). Statistical tools like ANOVA can identify significant variables. Additionally, computational modeling (e.g., DFT for transition states) may explain divergent outcomes .

What analytical techniques are critical for characterizing this compound purity and stereochemistry?

Basic Research Question
Answer:

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times and peak areas quantify ee and purity .
  • GC-MS : Validates molecular weight and detects volatile byproducts .
  • NMR : 1^1H and 13^{13}C NMR confirm structure; NOESY or Mosher ester analysis determines absolute configuration .
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3400 cm1^{-1}) .

How should researchers design experiments to optimize reaction conditions for this compound synthesis?

Advanced Research Question
Answer:
Use a factorial design of experiments (DoE) to systematically test variables:

  • Independent Variables : Catalyst loading, temperature, solvent (e.g., aqueous vs. two-phase systems ).
  • Dependent Variables : Yield, ee, reaction time.
    For example, in chemoenzymatic systems, two-phase solvents (e.g., n-hexane/buffer) can improve substrate solubility and enzyme stability. Pilot studies should include kinetic profiling to identify rate-limiting steps (e.g., substrate diffusion in whole-cell systems ).

What are the key challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

Advanced Research Question
Answer:

  • Biocatalyst Stability : Whole-cell systems may require immobilization or fed-batch strategies to maintain activity .
  • Product Isolation : Liquid-liquid extraction or crystallization must preserve enantiopurity; chiral additives can suppress racemization .
  • Regulatory Compliance : Impurity profiling per ICH guidelines (e.g., identification of 4-chlorobenzophenone as a potential byproduct ).

How can researchers validate the reproducibility of this compound synthesis across laboratories?

Basic Research Question
Answer:

  • Standardized Protocols : Detailed SOPs for catalyst preparation, reaction setup, and analysis (e.g., HPLC gradient programs ).
  • Interlaboratory Studies : Collaborative trials to assess variability in ee and yield.
  • Data Transparency : Publish raw chromatograms and NMR spectra in supplementary materials to enable peer validation .

What mechanistic insights explain the enantioselectivity of this compound formation in biocatalytic systems?

Advanced Research Question
Answer:
Enantioselectivity in enzymes (e.g., ketoreductases) arises from substrate orientation in the active site. Key factors:

  • Steric Effects : Bulky residues in the enzyme pocket favor binding of one enantiomer.
  • Hydrogen Bonding : Interactions between the substrate’s hydroxyl group and catalytic residues (e.g., tyrosine or serine) stabilize the transition state .
    Mutagenesis studies (e.g., site-saturation mutagenesis) can identify residues critical for (R)-selectivity.

What are the best practices for reporting this compound data to ensure compliance with academic journals?

Basic Research Question
Answer:

  • Structural Data : Include NMR shifts, IR peaks, and HPLC/GC-MS chromatograms with baseline resolution .
  • Enantioselectivity : Report ee values with the analytical method used (e.g., "99% ee, determined via Chiralpak AD-H, hexane:isopropanol 90:10").
  • Reproducibility : Describe experimental triplicates and statistical analysis (e.g., standard deviation) .

How do solvent systems influence the reaction kinetics of this compound synthesis?

Advanced Research Question
Answer:

  • Polar Protic Solvents (e.g., MeOH) : May deactivate metal catalysts but stabilize intermediates via hydrogen bonding.
  • Aqueous-Organic Biphasic Systems : Enhance enzyme stability and substrate partitioning .
    Kinetic studies (e.g., initial rate measurements under varying solvent conditions) can map solvent effects on turnover frequency.

What strategies mitigate racemization during purification of this compound?

Advanced Research Question
Answer:

  • Low-Temperature Crystallization : Reduces thermal energy available for stereochemical inversion.
  • Acidic Conditions : Protonation of the hydroxyl group minimizes nucleophilic attack at the chiral center .
  • Chiral Additives : Tartaric acid derivatives can template crystal growth to favor the (R)-enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.